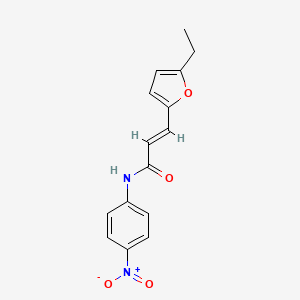

(2E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-13-7-8-14(21-13)9-10-15(18)16-11-3-5-12(6-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVKCYCJHUNTH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 253.25 g/mol. The compound features a furan ring and a nitrophenyl group, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chalcone, which share a similar backbone, have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: VEGFR-2 Inhibition

- A study on related compounds demonstrated that modifications in the phenyl ring can enhance binding affinity to the vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy. The lead compound in this study exhibited an IC50 value of 65 nM against VEGFR-2 and showed potent cytotoxic effects against HepG2 and MCF-7 cell lines with IC50 values of 21.00 µM and 26.10 µM, respectively .

Antioxidant Activity

Compounds containing furan rings have been noted for their antioxidant properties. The presence of the ethyl furan moiety in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Chalcone derivatives have also been reported to possess antimicrobial properties. The nitrophenyl group can enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Modulation of Signaling Pathways : By interacting with specific receptors or proteins, these compounds can alter signaling pathways that lead to cell proliferation or apoptosis.

Data Tables

| Biological Activity | IC50 Value | Cell Line |

|---|---|---|

| VEGFR-2 Inhibition | 65 nM | N/A |

| HepG2 Cytotoxicity | 21.00 µM | HepG2 |

| MCF-7 Cytotoxicity | 26.10 µM | MCF-7 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the furan ring and the N-aryl group. Key examples from the evidence include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Furan Modifications: The target compound’s 5-ethylfuran group contrasts with methyl (e.g., ) or nitro-substituted furans (e.g., ). The nitro-substituted furan in introduces additional electron-withdrawing effects, which may alter reactivity in Michael addition or conjugation processes.

Sulfamoyl groups (as in ) confer higher polarity, likely improving aqueous solubility compared to nitro groups.

Molecular Weight and Melting Points :

- The target compound (MW 288.30) is lighter than analogs with complex substituents (e.g., , MW 417.41). Lower molecular weight may enhance bioavailability.

- Melting points for halogenated analogs (e.g., 142–145°C for ) suggest higher crystallinity due to strong intermolecular interactions (e.g., halogen bonding).

Q & A

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Reaction time : Extended stirring (12–24 hrs) ensures complete conversion.

Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., trans-vinylic protons at δ 6.8–7.2 ppm) .

Basic: How can the stereochemistry and electronic properties of this compound be rigorously characterized?

Q. Methodological Answer :

- X-ray crystallography : Resolve the (2E)-configuration using SHELX software (SHELXL for refinement; space group determination via SHELXS) .

- Spectroscopic analysis :

- NMR : -NMR to confirm carbonyl resonance (δ ~165–170 ppm) and nitrophenyl aromatic signals (δ ~125–135 ppm).

- IR : Stretching frequencies for C=O (~1680 cm) and NO (~1520 cm) .

- Computational modeling : DFT calculations (B3LYP/6-31G**) to map electron density, highlighting the electron-withdrawing effect of the nitro group on the enamide’s conjugation .

Advanced: How can computational docking studies predict the biological interactions of this compound?

Q. Methodological Answer :

Target selection : Identify receptors (e.g., cyclooxygenase-2, kinases) based on structural analogs (e.g., nitrophenyl-enamides in ).

Docking workflow :

- Software : AutoDock Vina for flexible ligand-receptor docking .

- Parameters : Grid box centered on the active site (20 Å), exhaustiveness = 20.

Validation : Compare binding poses with co-crystallized ligands (RMSD <2.0 Å acceptable).

Electrostatic analysis : Nitro group’s electron-withdrawing effect may enhance hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of substituents on the furan and nitrophenyl groups?

Q. Methodological Answer :

Analog synthesis : Replace 5-ethylfuran with 5-methyl or 5-bromo derivatives; vary nitro position (para vs. meta) .

Biological assays :

- In vitro : Test inhibition of inflammatory markers (e.g., TNF-α in RAW264.7 macrophages) or enzyme activity (e.g., IC for COX-2).

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare potency.

Electronic effects :

- Nitro group’s electronegativity increases binding affinity but may reduce solubility (logP >3.5).

- Ethyl substituent on furan enhances lipophilicity, improving membrane permeability .

Advanced: How should researchers resolve contradictions in synthetic yields or biological data across studies?

Q. Methodological Answer :

Synthesis discrepancies :

- Reproducibility : Verify reaction atmosphere (N-purged vs. ambient) and reagent purity (e.g., anhydrous DMF).

- Byproduct analysis : LC-MS to detect side products (e.g., cis-isomer or hydrolyzed amide) .

Biological variability :

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and serum concentration (e.g., 10% FBS).

- Metabolic stability : Test compound degradation in liver microsomes (e.g., t <30 mins indicates rapid clearance) .

Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .

Advanced: What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

Q. Methodological Answer :

Permeability : Caco-2 cell monolayer assay (P >1×10 cm/s indicates good absorption) .

Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.

CYP inhibition : Screen against CYP3A4/2D9 using fluorogenic substrates (IC <10 μM suggests high risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.